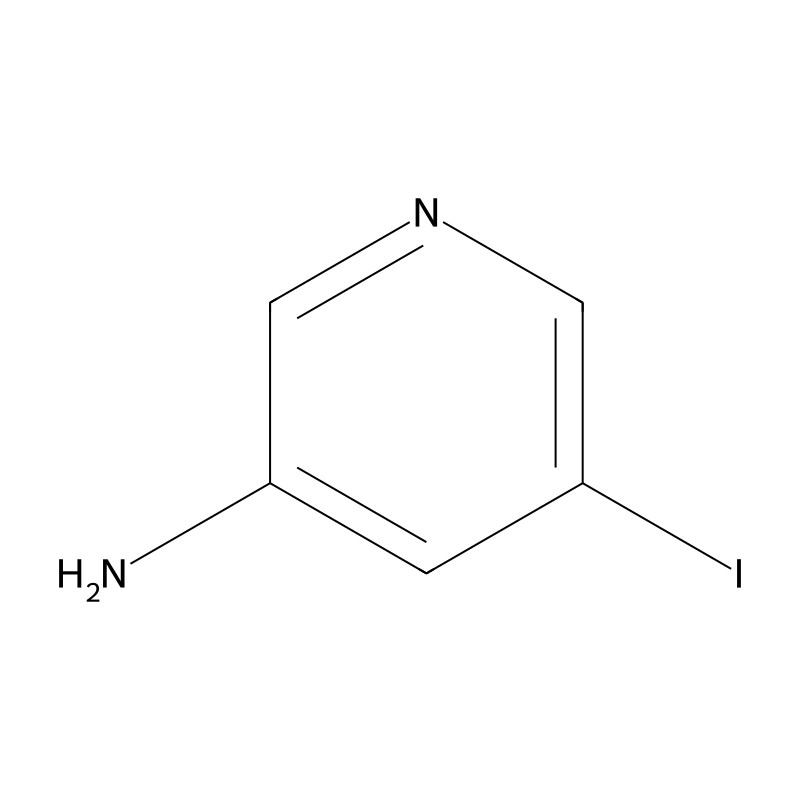

5-Iodo-pyridin-3-ylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Amino-5-iodopyridine

The compound has a molecular weight of 220.013 g/mol .

3-Bromo-5-iodopyridin-2-amine

2-Iodopyridine

This compound is used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .

3-Iodopyridine

This compound is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D, and theonelladins D . It’s also used in the production of 3-Phenylphenazopyridine, an impurity of Phenazopyridine, which is used for the treatment of pain in the urinary tract .

5-Iodo-pyridin-3-ylamine is an organic compound with the molecular formula CHIN. It features a pyridine ring substituted with an iodine atom at the 5-position and an amino group at the 3-position. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.

There is no current information available regarding the specific mechanism of action of 5-iodopyridin-3-amine in biological systems.

Due to the lack of specific data, it is advisable to handle 5-iodopyridin-3-amine with caution, assuming it might possess similar hazards to other iodinated aromatic compounds. These can include:

- Palladium-Catalyzed Reactions: The iodo group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, allowing for the formation of carbon-carbon bonds with various aryl and alkenyl groups .

- Aminocarbonylation: This compound can undergo aminocarbonylation to yield amides, which are important intermediates in drug synthesis.

- Nucleophilic Substitution: The amino group can act as a nucleophile, enabling further functionalization of the pyridine ring .

5-Iodo-pyridin-3-ylamine has demonstrated biological activity that makes it a candidate for further research in pharmacology. Its derivatives are being explored for their potential as:

- Anticancer Agents: Some studies suggest that similar compounds exhibit activity against cancer cell lines, indicating potential therapeutic applications .

- Tyrosine Kinase Inhibitors: Compounds with similar structures have been identified as inhibitors of tyrosine kinases, which play roles in cell signaling and cancer progression .

Several methods exist for synthesizing 5-Iodo-pyridin-3-ylamine:

- Direct Halogenation: The compound can be synthesized by halogenating pyridin-3-amine using iodine or iodinating agents under controlled conditions.

- Palladium-Catalyzed Cross-Coupling: Utilizing a precursor such as 5-bromo-pyridin-3-amine in a Suzuki reaction with arylboronic acids can yield 5-Iodo-pyridin-3-ylamine in moderate to good yields .

- Functional Group Transformation: Starting from other pyridine derivatives, functional groups can be modified to introduce the iodine atom and amino group.

5-Iodo-pyridin-3-ylamine is primarily used in:

- Pharmaceutical Synthesis: As an intermediate for producing various bioactive compounds, particularly those targeting cancer and inflammatory diseases.

- Agrochemical Development: Its derivatives may serve as active ingredients in pesticides or herbicides due to their biological activity .

Studies have focused on the interactions of 5-Iodo-pyridin-3-ylamine with biological targets:

- Enzyme Inhibition: Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer pathways, suggesting that 5-Iodo-pyridin-3-ylamine might exhibit similar properties.

- Receptor Binding Studies: Interaction with nicotinic acetylcholine receptors has been explored, indicating potential neuropharmacological applications .

Several compounds share structural similarities with 5-Iodo-pyridin-3-ylamine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Chloro-5-iodo-pyridin-2-amines | 790692-90-9 | 0.83 |

| 3-Bromo-5-iodopyridin-2-amines | 697300-73-5 | Not Available |

| 2-Amino-4-methylpyridine | 6635-86-5 | 0.77 |

| 5-Iodo-nicotinic acid | Not Available | Not Available |

Uniqueness of 5-Iodo-pyridin-3-ylamine

What sets 5-Iodo-pyridin-3-ylamine apart from these compounds is its specific substitution pattern on the pyridine ring, which influences its reactivity and biological profile. The combination of an iodine atom and an amino group allows for unique chemical transformations and interactions that may not be present in other similar compounds.